molecular formula C12H15N5O B12524793 N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide CAS No. 678542-50-2

N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide

Cat. No.: B12524793
CAS No.: 678542-50-2
M. Wt: 245.28 g/mol
InChI Key: PAOSCPZIJXSYTG-UHFFFAOYSA-N
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Description

N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure incorporates a benzamide core linked to a 2-methyl-2H-tetrazole ring, a configuration known to be a versatile scaffold in the development of biologically active molecules. Tetrazole rings are frequently used as bioisosteric replacements for carboxylic acids and other functional groups, which can enhance metabolic stability and improve pharmacokinetic properties of lead compounds . This specific molecular architecture is representative of a class of compounds investigated for various therapeutic targets. As a research chemical, this product is strictly for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) should be consulted and proper handling procedures must be followed in a controlled laboratory setting. The product is supplied with a guaranteed minimum purity level. For comprehensive handling instructions, safety information, and detailed analytical data, please refer to the provided Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Properties

CAS No.

678542-50-2

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2-methyltetrazol-5-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C12H15N5O/c1-8(2)9-4-6-10(7-5-9)11(18)13-12-14-16-17(3)15-12/h4-8H,1-3H3,(H,13,15,18)

InChI Key

PAOSCPZIJXSYTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C

Origin of Product

United States

Preparation Methods

Catalytic Systems

The choice of catalyst significantly impacts yield and reaction time. While AlCl₃ is effective for [3+2] cycloadditions, zinc chloride (ZnCl₂) in DPOL reduces side reactions, as demonstrated in Semantic Scholar (2015). Transition-metal catalysts like copper(I) iodide (CuI) have also been explored for regioselective tetrazole formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but require higher temperatures. Neat conditions (solvent-free) improve atom economy and reduce waste, as shown in one-pot syntheses.

Temperature and Time

Optimal temperatures range from 90–120°C, with prolonged reaction times (24–48 hours) necessary for complete conversion in multi-step sequences.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for preparing this compound:

Method Starting Materials Catalyst/Solvent Yield (%) Purity (%) Reference
[3+2] Cycloaddition 4-Isopropylbenzonitrile, NaN₃ AlCl₃/DMF 84–91 >95
Amidation 4-Isopropylbenzoyl chloride, amine Pyridine 70–85 90–98
One-Pot MCR Aldehyde, malononitrile, NaN₃ Neat conditions 75–82 88–92
Multi-Step with Intermediates Nitrile, hydrazine ZnCl₂/DPOL 68–78 85–90

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole rings exhibit broad-spectrum antimicrobial properties. N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide has been evaluated for its efficacy against various bacterial strains. Studies indicate that derivatives of tetrazole show significant activity against gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
4aStaphylococcus aureus32 μM
4eBacillus subtilis8 μM
5fStaphylococcus aureus64 μM

Histone Deacetylase Inhibition

The compound has been investigated as a potential inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer and neurodegenerative diseases. In vitro studies have shown that this compound can augment apoptosis in cancer cells when combined with other treatments like bortezomib, indicating its potential role in cancer therapy .

Industrial Applications

This compound's unique properties make it suitable for various industrial applications, including:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug formulation in treating infections and malignancies.
  • Materials Science : The compound's chemical stability and reactivity can be exploited in creating novel materials or coatings with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

The following analysis compares N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide with structurally or functionally related benzamide and tetrazole-containing derivatives.

Structural Analogs

2.1.1 4-({(1-Ethyl-5-methoxy-1H-benzimidazol-2-yl)[4-(2-methyl-2-propanyl)cyclohexyl]amino}methyl)-N-(2H-tetrazol-5-yl)benzamide ()

  • Key Features : Combines a benzamide core with a tetrazole ring and a bulky cyclohexyl-benzimidazole substituent.
  • Comparison :
    • The tetrazole group is retained, but the additional benzimidazole and cyclohexyl moieties increase molecular weight (MW: ~600 g/mol vs. ~275 g/mol for the target compound), likely reducing solubility.
    • The cyclohexyl group may enhance target specificity for hydrophobic binding pockets, differing from the simpler isopropyl group in the target compound.

SCH 900822 ()

  • Structure : N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide.
  • Key Features : A glucagon receptor antagonist with a tetrazole-methyl-benzamide backbone and a spiroimidazolone substituent.
  • Comparison :
    • The tetrazole is linked via a methylene bridge, contrasting with the direct N-substitution in the target compound.
    • The spiroimidazolone group confers high potency (IC₅₀ < 10 nM for hGCGR) and selectivity, while the target compound’s isopropyl group may prioritize simpler hydrophobic interactions .
Functional Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Key Features : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization.
  • Comparison :
    • Lacks a tetrazole ring but shares a benzamide scaffold. The hydroxyl and dimethyl groups enable chelation with metals, a property absent in the target compound.

2.2.2 Phenoxymethybenzoimidazole-Triazole-Thiazole Derivatives ()

  • Key Features : Hybrid structures with triazole and thiazole rings.
  • Comparison :
    • Triazole and thiazole rings offer hydrogen-bonding and π-stacking capabilities, whereas the tetrazole in the target compound provides metabolic stability.
Data Table: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
This compound Benzamide + tetrazole 2-Methyltetrazole, isopropyl ~275 Not reported [5]
SCH 900822 Benzamide + tetrazole-methyl Spiroimidazolone, tert-butyl ~750 hGCGR antagonist (IC₅₀ < 10 nM) [6]
4-(Benzimidazolyl-cyclohexyl)benzamide () Benzamide + tetrazole Benzimidazole, cyclohexyl ~600 Not reported [4]
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethyl group ~195 Metal chelation [1]
Pharmacological and Physicochemical Properties
  • Lipophilicity : The isopropyl group in the target compound provides moderate lipophilicity (LogP ~3.5), balancing solubility and membrane permeability. SCH 900822’s tert-butyl and spiro groups increase LogP (~5.2), favoring tissue penetration but risking solubility issues .
  • Metabolic Stability : Tetrazole rings resist hydrolysis compared to ester/carboxylic acid bioisosteres, as seen in SCH 900822’s oral efficacy .
  • Target Selectivity : Bulky substituents (e.g., cyclohexyl in ) may enhance selectivity but reduce synthetic accessibility compared to the simpler isopropyl group.

Biological Activity

N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H18N5O\text{C}_{13}\text{H}_{18}\text{N}_{5}\text{O}

This structure incorporates a tetrazole moiety that enhances solubility and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Klebsiella pneumoniae64

These results indicate that the compound is particularly effective against Bacillus subtilis, suggesting a potential use in treating infections caused by Gram-positive bacteria.

The antimicrobial activity of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The presence of the tetrazole ring contributes to its interaction with bacterial enzymes involved in these processes.

Case Studies

  • Study on Antibacterial Efficacy : A study published in 2023 evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for the persistence of infections.
  • In Vivo Toxicity Assessment : An investigation into the toxicity profile of this compound was conducted using murine models. The compound exhibited low toxicity at therapeutic doses, indicating a favorable safety profile for further development.
  • Structure-Activity Relationship (SAR) : Research focused on modifying the benzamide portion of the molecule to enhance its biological activity. Variations in substituents led to compounds with improved potency against specific bacterial strains, demonstrating the importance of SAR studies in drug development.

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